(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate
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Overview
Description
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate is a chemical compound with the molecular formula C12H16N2O3. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylcarbamoyl group and a phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate typically involves the reaction of ethyl isocyanate with (1S)-1-(hydroxyethyl) N-phenylcarbamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Studied for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(methylcarbamoyl)ethyl N-phenylcarbamate
- (1S)-1-(propylcarbamoyl)ethyl N-phenylcarbamate
- (1S)-1-(butylcarbamoyl)ethyl N-phenylcarbamate
Uniqueness
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate is unique due to its specific ethylcarbamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1212063-95-0 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
[(2S)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate |
InChI |
InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m0/s1 |
InChI Key |
AMRQXHFXNZFDCH-VIFPVBQESA-N |
Isomeric SMILES |
CCNC(=O)[C@H](C)OC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 |
Purity |
98 |
Origin of Product |
United States |
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